molecular formula C14H16N2O B14119301 N-(Quinolin-2-yl)pentanamide

N-(Quinolin-2-yl)pentanamide

Cat. No.: B14119301
M. Wt: 228.29 g/mol
InChI Key: JUTMQZZDKHRKAG-UHFFFAOYSA-N
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Description

N-(Quinolin-2-yl)pentanamide is a synthetic compound featuring a quinoline core substituted at the 2-position with a pentanamide group. It is synthesized via a two-step reaction: (1) condensation of quinolin-2-amine with 5-bromopentanoyl chloride to form 5-bromo-N-(quinolin-2-yl)pentanamide (8b) , followed by (2) nucleophilic substitution of the bromide with arylpiperazines under basic conditions (e.g., K₂CO₃ in acetone) . This modular synthesis allows for structural diversification of the arylpiperazine moiety, enabling systematic exploration of structure-activity relationships (SARs). Key spectral data include:

  • ¹H NMR: Distinct signals for the quinoline protons (e.g., δ 8.20–8.18 ppm for aromatic protons) and amide NH (δ 9.09 ppm) .
  • MS: Molecular ion peaks (e.g., m/z 439.30 for compound 11c) confirm molecular weights .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-quinolin-2-ylpentanamide

InChI

InChI=1S/C14H16N2O/c1-2-3-8-14(17)16-13-10-9-11-6-4-5-7-12(11)15-13/h4-7,9-10H,2-3,8H2,1H3,(H,15,16,17)

InChI Key

JUTMQZZDKHRKAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N-(Quinolin-2-yl)pentanamide involves the reaction of 5-bromo-N-(quinolin-2-yl)pentanamide with 1-(3,5-dichlorophenyl)piperazine in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 24 hours and then cooled to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-2-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Substitution reactions can occur at the quinoline ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Quinolin-2-yl)pentanamide involves its interaction with dopamine receptors, particularly the D3 receptor. The compound binds to the receptor and modulates its activity, which can influence various physiological processes such as movement, mood, and cognition . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways associated with dopamine receptors.

Comparison with Similar Compounds

Structural Analogs: Arylpiperazine-Substituted Derivatives

A comparative analysis is summarized below:

Compound Arylpiperazine Substituent Yield (%) Key Spectral Data (¹H NMR/MS) Reference
11a 2-(Trifluoromethoxy)phenyl 44 δ 9.09 (s, NH), m/z 453.30
11c 2,3-Dichlorophenyl - δ 1.68–1.60 (quint, CH₂), m/z 439.30
11d 3,5-Dichlorophenyl - Similar to 11c; higher chlorine content
10c (Quinolin-3-yl) 2-(Trifluoromethyl)phenyl 32 δ 8.89 (d, quinoline-H), m/z 457.20
10d (Quinolin-3-yl) 2-(Trifluoromethoxy)phenyl 41 δ 7.49–7.47 (t, aromatic), m/z 469.20

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (e.g., 11c, 11d) and trifluoromethyl (10c) substituents enhance molecular stability and may influence receptor binding .
  • Quinoline Position: Derivatives with quinolin-3-yl (e.g., 10c, 10d) exhibit distinct NMR shifts (e.g., δ 8.89 ppm for quinoline-H) compared to quinolin-2-yl analogs, suggesting altered electronic environments .
  • Synthetic Yields : Yields vary with substituent reactivity (e.g., 44% for 11a vs. 32% for 10c), likely due to steric or electronic effects during nucleophilic substitution .
Functional Analogs: Pentanamide-Based Bioactive Compounds

N-(4-Methoxyphenyl)pentanamide (N4MP), a structurally simplified pentanamide, serves as a pharmacological comparator:

Compound Core Structure Bioactivity Cytotoxicity (vs. Albendazole) Pharmacokinetics Reference
N4MP 4-Methoxyphenyl Anthelmintic (T. canis L3 larvae) Lower cytotoxicity High drug-likeness, BBB penetration
N-(Quinolin-2-yl)pentanamide Quinoline-2-yl Not reported in evidence Unknown Underexplored

Key Observations :

  • Structural Simplicity: N4MP lacks the quinoline and arylpiperazine moieties, resulting in lower molecular complexity and cytotoxicity .

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